[(1-Ethylpyrrolidin-2-yl)methyl]thiourea
Description
Historical Context and Evolution of Thiourea (B124793) Chemistry
Thiourea, an organosulfur compound structurally analogous to urea (B33335) with the oxygen atom replaced by sulfur, was first synthesized in 1873 by the Polish chemist Marceli Nencki. researchgate.netnih.gov The earliest preparations involved the rearrangement of a compound with the same chemical composition, such as heating ammonium (B1175870) thiocyanate. britannica.com For many years, thiourea and its derivatives were primarily of academic interest, with limited commercial application outside of niche areas like photography, resin manufacturing, and as intermediates for dyes and drugs. britannica.com
The 20th century saw a gradual expansion of its utility. The reactivity of the thiocarbonyl group and the nucleophilicity of the sulfur atom were exploited in various organic syntheses, particularly as a building block for heterocyclic compounds like pyrimidines and aminothiazoles. wikipedia.org However, a significant renaissance in thiourea chemistry began in the late 1990s and early 2000s with the rise of asymmetric organocatalysis. nih.govmdpi.com Researchers like Jacobsen and Takemoto pioneered the use of chiral thiourea derivatives as potent hydrogen-bond donors to activate electrophiles in a stereoselective manner, marking a paradigm shift in the field. mdpi.comrsc.org This evolution has transformed thioureas from simple reagents into sophisticated molecular tools for constructing complex chiral molecules.
Table 1: Key Milestones in the Evolution of Thiourea Chemistry
| Year/Period | Milestone | Significance |
|---|---|---|
| 1873 | First synthesis of thiourea by Marceli Nencki. researchgate.netnih.gov | Established the existence of the sulfur analogue of urea. |
| Early 20th Century | Use in synthesis of heterocycles (e.g., aminothiazoles, pyrimidines). wikipedia.org | Demonstrated the utility of thiourea as a versatile chemical building block. |
| Mid-20th Century | Application in industries like photography and polymer production. britannica.com | Broadened the commercial and industrial relevance of thiourea. |
| Late 1990s | Pioneering work on chiral thioureas in asymmetric catalysis by Jacobsen. mdpi.comrsc.org | Introduced thioureas as powerful hydrogen-bonding organocatalysts. |
| Early 2000s | Development of bifunctional thiourea catalysts by Takemoto. mdpi.comrsc.org | Enhanced catalytic activity and enantioselectivity through dual activation modes. |
| Present | Widespread use in organocatalysis, medicinal chemistry, and materials science. nih.govrsc.org | Solidified the role of substituted thioureas as indispensable tools in modern chemistry. |
Significance of Substituted Thioureas in Contemporary Chemical Science
The contemporary significance of substituted thioureas stems largely from their unique ability to act as strong, dual hydrogen-bond donors. nih.govwikipedia.org This property, which is more pronounced in thioureas than in their oxygen-containing urea counterparts, allows them to bind to and activate hydrogen-bond accepting substrates like carbonyls, imines, and nitro groups. wikipedia.org This non-covalent interaction is the cornerstone of thiourea organocatalysis, a field that offers a metal-free, non-toxic, and environmentally benign alternative to traditional metal-based catalysts. rsc.orgwikipedia.org
In the realm of asymmetric organocatalysis , chiral substituted thioureas are highly valued for their ability to induce stereoselectivity in a wide array of chemical transformations. nih.govacs.org These include Michael additions, Diels-Alder reactions, Strecker reactions, and Friedel-Crafts alkylations, among others. acs.org The catalysts are often bifunctional, incorporating a Lewis basic site (like an amine) alongside the thiourea moiety to achieve a synergistic dual activation of both the nucleophile and the electrophile. rsc.org
Beyond catalysis, substituted thioureas are recognized as "privileged structures" in medicinal chemistry . nih.gov The thiourea functional group is present in several therapeutic agents with a broad range of biological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net Its ability to form stable hydrogen bonds with biological targets such as enzymes and proteins is key to its pharmacophoric character. nih.gov
Furthermore, thiourea derivatives find applications in agriculture as herbicides, fungicides, and insect growth regulators, and in materials science as corrosion inhibitors and ligands in coordination chemistry. nih.govresearchgate.net
Table 2: Applications of Substituted Thioureas in Modern Science
| Field | Application | Underlying Principle |
|---|---|---|
| Organocatalysis | Asymmetric synthesis of chiral molecules. nih.gov | Strong hydrogen-bond donation activates electrophiles; bifunctionality allows dual activation. acs.orgbeilstein-journals.org |
| Medicinal Chemistry | Scaffolds for drug design (e.g., antiviral, anticancer). researchgate.netresearchgate.net | Ability to form key hydrogen bonds with biological macromolecules. nih.gov |
| Agriculture | Fungicides, herbicides, insect growth regulators. nih.govresearchgate.net | Interference with biological processes in target organisms. |
| Coordination Chemistry | Ligands for metal complexes. nih.gov | Sulfur and nitrogen atoms act as donor sites for metal coordination. |
| Molecular Recognition | Anion binding and sensing. nih.gov | Directed hydrogen bonds allow for the recognition and binding of specific anions. |
Structural Framework of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea within Chiral Thiourea Analogues
The compound this compound belongs to the highly influential class of chiral, bifunctional thiourea organocatalysts. beilstein-journals.orgsemanticscholar.org Its molecular architecture is designed to facilitate stereoselective reactions by combining two key functional components on a single chiral scaffold.
Structural Components and Functionality:
Chiral Pyrrolidine (B122466) Scaffold: The core of the molecule is a pyrrolidine ring derived from the chiral pool (likely from proline). The stereocenter at the 2-position of the ring dictates the three-dimensional arrangement of the catalytic groups, which is essential for inducing enantioselectivity. The nitrogen atom within the pyrrolidine ring, substituted with an ethyl group, acts as a Lewis base. beilstein-journals.orgsemanticscholar.org In a catalytic cycle, this amine can activate a nucleophile through the formation of a reactive enamine intermediate. semanticscholar.org
Thiourea Moiety: The thiourea group (-NH-C(=S)-NH-) is connected to the chiral scaffold via a methylene (B1212753) bridge. This part of the molecule functions as the hydrogen-bond donor. wikipedia.org Its two N-H protons can form a bidentate hydrogen-bonding interaction with an electrophilic substrate (e.g., the oxygen atoms of a nitro group), enhancing its reactivity and orienting it precisely relative to the nucleophile. researchgate.net
This combination of a Lewis basic activation site and a hydrogen-bonding recognition site within one molecule is the hallmark of bifunctional organocatalysis. beilstein-journals.org The pyrrolidine-thiourea framework, as seen in this compound, has proven to be a privileged structure for this purpose. semanticscholar.org Research has shown that catalysts with this structural motif are highly effective in promoting reactions such as the enantioselective Michael addition of ketones and aldehydes to nitroolefins, yielding products with high diastereo- and enantioselectivity. researchgate.netamazonaws.comscholarsportal.info The rigid, chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
Table 3: Structural Analysis of this compound
| Molecular Component | Chemical Structure | Functional Role in Catalysis |
|---|---|---|
| (S)-1-Ethylpyrrolidine | ![]() |
Chiral scaffold; the tertiary amine acts as a Lewis base to activate nucleophiles (e.g., via enamine formation). semanticscholar.org |
| Methylene Bridge | -CH₂- | Covalently links the activating and recognizing moieties. |
| Thiourea Group | -NH-C(=S)-NH₂ | Hydrogen-bond donor; activates and orients the electrophile. wikipedia.org |
(Note: The exact stereochemistry, (R) or (S), depends on the starting material, but chiral versions are used for asymmetric catalysis. najah.edu)
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKRKOVFEONVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 Ethylpyrrolidin 2 Yl Methyl Thiourea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the connectivity of the ethyl, pyrrolidine (B122466), and methylthiourea moieties.
1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
The ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton. The ethyl group on the pyrrolidine nitrogen is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the pyrrolidine ring and the exocyclic methylene bridge will appear as a series of complex multiplets. The N-H protons of the thiourea (B124793) group are anticipated to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The thiourea carbonyl carbon (C=S) is a key diagnostic signal, typically found in the downfield region of the spectrum (around 180-185 ppm).
To definitively assign these signals and establish the molecular framework, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the ethyl group and through the pyrrolidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the link between the ethyl group and the pyrrolidine nitrogen (N1), and between the methylene bridge (C6) and both the pyrrolidine ring (C2) and the thiourea nitrogen.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound in CDCl₃
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | - | - |
| 2 | ~3.0-3.2 (m) | ~65-68 | H2 → C3, C5, C6 |
| 3 | ~1.7-1.9 (m) | ~28-31 | H3 → C2, C4, C5 |
| 4 | ~1.6-1.8 (m) | ~22-25 | H4 → C3, C5 |
| 5 | ~2.9-3.1 (m) | ~53-56 | H5 → C2, C3, C4 |
| 6 | ~3.4-3.6 (m) | ~48-51 | H6 → C2, C=S |
| 7 | ~2.5-2.7 (q) | ~45-48 | H7 → C8, N1-C2, N1-C5 |
| 8 | ~1.1-1.3 (t) | ~12-15 | H8 → C7 |
| NH | ~6.5-7.0 (br s) | - | NH → C6, C=S |
| NH₂ | ~5.5-6.0 (br s) | - | NH₂ → C=S |
| C=S | - | ~182-185 | - |
Dynamic NMR for Rotational Barriers
The thiourea functional group can exhibit restricted rotation around the C-N bonds due to the partial double bond character arising from delocalization of the nitrogen lone pairs into the C=S bond. This dynamic process can be studied using variable-temperature NMR (Dynamic NMR). At low temperatures, where rotation is slow on the NMR timescale, distinct signals may be observed for protons in magnetically inequivalent environments (e.g., the two protons of the NH₂ group). As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing insight into the electronic and steric properties of the thiourea moiety.
Interactive Table 2: Hypothetical Dynamic NMR Data for the NH₂ Protons
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Signal Separation at Low Temp (Δν) | 50 Hz |
| Coalescence Temperature (Tc) | 298 K (25 °C) |
| Calculated Rotational Barrier (ΔG‡) | ~15 kcal/mol |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net
The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of the N-H bonds of the thiourea group, typically in the range of 3100-3400 cm⁻¹. The precise position and shape of these bands are highly indicative of hydrogen bonding; broader, lower-frequency bands suggest stronger hydrogen bonding interactions in the solid state or in concentrated solutions. iosrjournals.org Other key vibrations include the C-H stretching of the alkyl groups (~2850-3000 cm⁻¹), the "thiourea I band" (primarily δ(N-H) and ν(C-N)) around 1500-1550 cm⁻¹, and the "thiourea II band" (primarily ν(C=S) and ν(C-N)) around 1300-1400 cm⁻¹. researchgate.netresearchgate.net The C=S stretching vibration itself is often observed in the 700-850 cm⁻¹ region. researchgate.net
Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum may be strong in the Raman, and vice versa. The C=S stretching vibration, in particular, often gives a strong and easily identifiable Raman signal, making it a useful probe for studying the coordination and hydrogen bonding environment of the sulfur atom. nih.govresearchgate.net
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |
| ν(N-H) | 3100-3400 (broad) | 3100-3400 (weak) | N-H stretching, sensitive to H-bonding |
| ν(C-H) | 2850-3000 (strong) | 2850-3000 (strong) | Alkyl C-H stretching |
| δ(N-H) + ν(C-N) | ~1520 (strong) | ~1520 (medium) | Thiourea I band |
| ν(C=S) + ν(C-N) | ~1350 (medium) | ~1350 (strong) | Thiourea II band |
| ν(C=S) | ~780 (medium) | ~780 (strong) | Thione C=S stretching |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the unambiguous confirmation of its elemental formula (C₈H₁₇N₃S). Using a technique like electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion to induce fragmentation. The resulting fragment ions provide valuable structural information, confirming the connectivity of the different parts of the molecule. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. acs.orglibretexts.org For this molecule, characteristic fragmentation pathways would include the loss of the ethyl group, cleavage of the bond between the pyrrolidine ring and the exocyclic methylene group, and fragmentation of the thiourea moiety.
Interactive Table 4: Predicted HRMS Data and Plausible Fragmentation Pattern for this compound
| Ion | Calculated m/z | Elemental Formula | Description |
| [M+H]⁺ | 188.1216 | C₈H₁₈N₃S⁺ | Protonated molecular ion |
| [M+H - C₂H₄]⁺ | 160.0903 | C₆H₁₄N₃S⁺ | Loss of ethene from ethyl group |
| [C₇H₁₅N₂]⁺ | 127.1230 | C₇H₁₅N₂⁺ | Cleavage of C-N bond to thiourea, loss of CH₂N₂S |
| [C₅H₁₀N]⁺ | 84.0808 | C₅H₁₀N⁺ | α-cleavage at C2-C6 bond, forming the 1-ethylpyrrolidinium fragment |
| [CH₄N₂S]⁺ | 76.0117 | CH₄N₂S⁺ | Thiourea fragment |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. wikipedia.org This technique allows for the direct visualization of the molecule's conformation and its arrangement within the crystal lattice. For chiral molecules like this compound, crystallography confirms the absolute stereochemistry (if a pure enantiomer is crystallized) and provides insight into how chirality influences the packing arrangement. nih.govacs.org
Crystal Packing and Intermolecular Hydrogen Bonding Networks
The solid-state structure of thiourea derivatives is typically dominated by extensive hydrogen bonding. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a strong hydrogen bond acceptor. A very common and robust supramolecular synthon observed in N-monosubstituted and N,N'-disubstituted thioureas is the formation of centrosymmetric dimers via a pair of N-H···S hydrogen bonds. This interaction forms a characteristic eight-membered ring motif.
Interactive Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₈H₁₇N₃S |
| Formula Weight | 187.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.5 |
| β (°) | ~98.5 |
| Volume (ų) | ~1070 |
| Z | 4 |
| Dcalc (g/cm³) | ~1.16 |
| Hydrogen Bonds | N-H···S, N-H···N |
Chirality and Absolute Configuration Determination
The molecular structure of this compound contains a stereogenic center at the C2 position of the pyrrolidine ring, directly attached to the methylthiourea substituent. The presence of this chiral center means that the compound can exist as a pair of enantiomers, designated as (S)-[(1-Ethylpyrrolidin-2-yl)methyl]thiourea and (R)-[(1-Ethylpyrrolidin-2-yl)methyl]thiourea. A comprehensive search of the scientific literature and chemical databases indicates a notable absence of detailed, publicly available research specifically focused on the advanced spectroscopic and structural characterization of the chirality and absolute configuration of this particular compound.
While general methods for determining chirality and absolute configuration in thiourea derivatives are well-established, specific experimental data, such as single-crystal X-ray diffraction analysis, vibrational circular dichroism (VCD) spectra, or optical rotation values for the individual enantiomers of this compound, have not been reported.
For analogous chiral thiourea compounds, a variety of techniques are typically employed to elucidate their stereochemical properties. These methods, which would be applicable to this compound, include:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. By growing a single crystal of one of the enantiomers (often after derivatization with a chiral auxiliary of known configuration), the three-dimensional arrangement of atoms can be determined unambiguously.
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to a theoretically calculated spectrum for a specific enantiomer (e.g., the (S)-enantiomer), the absolute configuration can be assigned.
Optical Rotation: Measurement of the specific rotation ([α]D) using a polarimeter can distinguish between enantiomers, with one rotating plane-polarized light in a positive (dextrorotatory, +) direction and the other in a negative (levorotatory, -) direction. However, this method does not directly reveal the (R) or (S) configuration without comparison to a standard of known absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): This technique is used to separate the enantiomers of a racemic mixture. While primarily an analytical tool for determining enantiomeric purity, it can be used in conjunction with other methods to isolate individual enantiomers for further characterization.
In the absence of specific published research on this compound, any discussion of its specific chiroptical properties or absolute configuration would be speculative. The synthesis of related chiral pyrrolidine-based thioureas for applications in organocatalysis has been documented, where the chirality is derived from a chiral starting material (such as L-proline). In such cases, the absolute configuration of the resulting thiourea is inferred from the known stereochemistry of the precursor. However, without a dedicated study on this compound itself, detailed research findings and data tables regarding its specific chirality and absolute configuration remain unavailable.
Computational and Theoretical Chemistry Studies of Thiourea Derivatives
Quantum Chemical Methodologies for Electronic Structure and Reactivity Profiling
Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties. For [(1-Ethylpyrrolidin-2-yl)methyl]thiourea, these methods can map out its electron density distribution, identify reactive sites, and quantify its stability, providing a detailed profile of its chemical character.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com This method is particularly well-suited for determining the ground state geometries and energetics of medium-sized organic molecules like this compound. researchgate.netnih.gov
The first step in a computational study is typically a geometry optimization, where DFT calculations are used to find the lowest-energy three-dimensional arrangement of atoms. youtube.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable conformation. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for such tasks, providing results that correlate well with experimental data where available. semanticscholar.orgbohrium.comnih.gov
Once the optimized geometry is obtained, DFT provides the total electronic energy, a key indicator of the molecule's stability. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. semanticscholar.orgnih.gov A molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. semanticscholar.org
Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT This table presents hypothetical data based on typical values for similar structures, as specific experimental or calculated data for this exact molecule is not readily available in the cited literature.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=S (Thiourea) | 1.68 Å |
| Bond Length | C-N (Thiourea) | 1.38 Å |
| Bond Length | N-C (Pyrrolidine Ring) | 1.47 Å |
| Bond Angle | N-C-N (Thiourea) | 118.5° |
| Bond Angle | C-N-C (Pyrrolidine Ring) | 109.2° |
| Dihedral Angle | H-N-C-S (Thiourea) | ~180° (anti) |
Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior
While quantum chemical methods provide a static picture of a molecule at its energy minimum, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of such molecules over time, especially in a solvent environment. nih.govnih.gov
MD simulations model the movement of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule's shape changes over time. For this compound, MD can be used to study the puckering of the pyrrolidine (B122466) ring, the rotation around the C-N bonds of the thiourea (B124793) group, and the orientation of the ethyl group. nih.gov This analysis helps identify the most populated conformations in solution, which may differ from the gas-phase minimum energy structure due to interactions with solvent molecules. nih.govsemanticscholar.org
By performing simulations in an explicit solvent like water or an organic solvent, one can study how the solvent shell is structured around the molecule. Analyses such as the radial distribution function (RDF) can reveal the nature of solvation, particularly around the hydrogen-bond donating N-H groups of the thiourea and the basic nitrogen of the pyrrolidine ring. nih.gov This provides insight into how the solvent might mediate the compound's interactions with other reactants.
| Bond Number | Atoms Defining the Bond | Description |
|---|---|---|
| 1 | Pyrrolidine N1 - Ethyl C | Rotation of the N-ethyl group |
| 2 | Pyrrolidine C2 - Methylene (B1212753) C | Orientation of the thiourea side chain relative to the ring |
| 3 | Methylene C - Thiourea N | Flexibility of the linker to the thiourea group |
| 4 | Thiourea C - Thiourea N | Rotation around the C-N amide-like bonds |
Mechanistic Insights into Catalytic Cycles and Binding Events via Computational Modeling
Given its structure, this compound is a candidate for a bifunctional organocatalyst. The thiourea group can activate an electrophile (e.g., a carbonyl compound) through double hydrogen bonding, while the pyrrolidine nitrogen can act as a Lewis base. nih.govwikipedia.org Computational modeling is essential for elucidating the detailed mechanisms of such catalytic processes. nih.govacs.org
Transition State Analysis in Organocatalysis
To understand how a catalyst accelerates a reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov DFT calculations are widely used to locate and characterize the geometries and energies of transition states for each step in a catalytic cycle. nih.govresearchgate.net
In a potential organocatalytic application of this compound, such as a Michael addition, the catalytic cycle would involve the formation of a complex between the catalyst and the substrates. nih.gov TS analysis would reveal the precise three-dimensional arrangement of the catalyst and reactants at the moment of bond formation. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways (e.g., leading to different stereoisomers), computational chemists can predict the stereoselectivity of the reaction, rationalizing how the chiral pyrrolidine scaffold directs the outcome. nih.govrsc.org
Table 3: Illustrative Energetic Profile for a Hypothetical Thiourea-Catalyzed Reaction This table shows representative energy values (in kcal/mol) for an uncatalyzed versus a catalyzed reaction pathway, demonstrating the role of the catalyst in lowering the activation barrier.
| Reaction Pathway | Activation Energy (ΔG‡) | Relative Rate Enhancement |
|---|---|---|
| Uncatalyzed Reaction | 25.0 kcal/mol | 1 (Reference) |
| Catalyzed Reaction (via TS) | 15.0 kcal/mol | ~1.8 x 10⁷ |
Interaction Energy Decomposition Analysis
The binding of the catalyst to its substrate is the first and most critical step in many catalytic cycles. This binding is governed by non-covalent interactions, primarily the strong double hydrogen bond formed by the thiourea moiety. wikipedia.orgnih.gov Interaction Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy into physically meaningful components.
An EDA can quantify the contributions of:
Electrostatic interaction: The attraction or repulsion between the static charge distributions of the molecules.
Pauli repulsion (or exchange): The strong, short-range repulsion that arises from the Pauli exclusion principle.
Orbital interaction (or polarization/charge transfer): The stabilizing effect from the mixing of occupied and unoccupied orbitals of the interacting molecules.
Dispersion: The attractive force arising from correlated electron fluctuations.
For the interaction between this compound and a carbonyl-containing substrate, EDA would reveal the dominant role of electrostatic and orbital interactions in the hydrogen bonds, providing a quantitative measure of the binding strength and its origins. researchgate.net This analysis helps explain why thioureas are such effective hydrogen-bond donors and aids in the rational design of more active catalysts. researchgate.net
Table 4: Illustrative Interaction Energy Decomposition for Catalyst-Substrate H-Bonding This table presents a hypothetical breakdown of the interaction energy between the thiourea group and a generic carbonyl substrate, based on typical EDA results for such systems.
| Energy Component | Contribution (kcal/mol) | Physical Origin |
|---|---|---|
| Electrostatic | -12.5 | Attraction between partial charges (Nδ+-Hδ+···Oδ-) |
| Pauli Repulsion | +15.0 | Repulsion of electron clouds |
| Orbital Interaction | -8.0 | Charge transfer from O lone pair to N-H σ* |
| Dispersion | -2.5 | van der Waals forces |
| Total Interaction Energy | -8.0 | Net Binding Energy |
Applications in Organocatalysis with Pyrrolidine Based Thiourea Analogues
Bifunctional Organocatalysis by Pyrrolidine-Thiourea Scaffolds
Bifunctional Organocatalysis by Pyrrolidine-Thiourea Scaffolds
The primary mechanism of action for these catalysts involves the pyrrolidine (B122466) nitrogen acting as a Lewis base to form a nucleophilic enamine intermediate with a carbonyl compound (an aldehyde or ketone). Simultaneously, the thiourea (B124793) moiety acts as a Brønsted acid, activating an electrophile through hydrogen bonding. This cooperative activation within a single chiral molecule brings the reactants into close proximity in a well-defined orientation, facilitating highly stereoselective bond formation.
Enantioselective Michael Additions
Analogues of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea have demonstrated remarkable efficacy in catalyzing enantioselective Michael additions. In these reactions, the catalyst activates both the donor (e.g., an aldehyde or ketone) and the acceptor (e.g., a nitroalkene). The pyrrolidine moiety forms an enamine with the carbonyl donor, increasing its nucleophilicity. Concurrently, the thiourea group binds to and activates the nitroalkene via hydrogen bonds, lowering its LUMO energy and facilitating the nucleophilic attack. This dual activation strategy has been shown to afford high yields and excellent enantioselectivities in the synthesis of chiral gamma-nitro carbonyl compounds.
For instance, in the Michael addition of cyclohexanone (B45756) to various nitroolefins, a pyrrolidine-thiourea catalyst with a 3,5-bis(trifluoromethyl)phenyl group on the thiourea moiety has been shown to produce the corresponding adducts with high diastereoselectivity and enantioselectivity. The results of these reactions are summarized in the table below.
| Entry | Nitroolefin (R) | Product | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | C6H5 | 2-(2-nitro-1-phenylethyl)cyclohexan-1-one | 98 | >95:5 | 99 |
| 2 | 4-ClC6H4 | 2-(1-(4-chlorophenyl)-2-nitroethyl)cyclohexan-1-one | 99 | >95:5 | 99 |
| 3 | 4-MeOC6H4 | 2-(1-(4-methoxyphenyl)-2-nitroethyl)cyclohexan-1-one | 95 | >95:5 | 99 |
| 4 | 2-Furyl | 2-(1-(furan-2-yl)-2-nitroethyl)cyclohexan-1-one | 96 | >95:5 | 99 |
| 5 | n-Pr | 2-(1-nitrobutan-2-yl)cyclohexan-1-one | 75 | 85:15 | 98 |
Asymmetric Aldol (B89426) and Mannich Reactions
The application of pyrrolidine-thiourea analogues extends to other fundamental carbon-carbon bond-forming reactions, such as asymmetric aldol and Mannich reactions. In aldol reactions, the catalyst facilitates the enantioselective addition of an enamine (formed from a ketone) to an aldehyde. The thiourea group is believed to activate the aldehyde electrophile through hydrogen bonding.
In asymmetric Mannich reactions, these bifunctional catalysts have been successfully employed to promote the addition of aldehydes or ketones to imines. The pyrrolidine ring forms an enamine with the carbonyl compound, while the thiourea moiety activates the imine through hydrogen bonding with the nitrogen atom. This dual activation mode enables the formation of chiral β-amino carbonyl compounds with high stereocontrol. Research has shown that catalysts bearing a pyrrolidine ring at the β-position and a thiourea group with a di-trifluoromethyl phenyl substituent are particularly effective.
Mechanistic Probes for Chiral Recognition and Stereoselective Induction
The high degree of stereoselectivity achieved with pyrrolidine-thiourea catalysts is a direct consequence of the well-organized transition state assembly facilitated by the bifunctional scaffold. The chiral pyrrolidine ring is the primary source of stereochemical information. Upon enamine formation, the substituents on the pyrrolidine ring effectively shield one of the enamine's prochiral faces, directing the electrophile to the other face.
Computational and experimental studies have provided insights into the transition states of these reactions. rsc.orgacs.org For Michael additions, it is proposed that the thiourea group, through a bidentate hydrogen bond, holds the electrophile (e.g., a nitroalkene) in a rigid conformation. This, combined with the sterically demanding environment created by the chiral pyrrolidine-derived enamine, allows for precise control over the trajectory of the nucleophilic attack, leading to high enantioselectivity. The non-covalent interactions, specifically the hydrogen bonds between the catalyst and the substrates, are crucial for stabilizing the favored transition state over other possible pathways.
Catalyst Design Principles and Optimization for this compound Derivatives
The design and optimization of catalysts based on the this compound scaffold are guided by several key principles aimed at enhancing catalytic activity and stereoselectivity. unibo.it
The Pyrrolidine Moiety : The stereochemistry of the pyrrolidine ring is fundamental to inducing chirality. The presence of substituents on the pyrrolidine ring can influence the steric environment around the nitrogen atom, thereby affecting the facial selectivity of the enamine attack. The N-ethyl group in the target compound, for instance, can modulate the catalyst's solubility and steric bulk compared to an unsubstituted analogue.
The Thiourea Moiety : The acidity and hydrogen-bonding ability of the thiourea group are critical for electrophile activation. These properties can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the thiourea nitrogens. For example, the incorporation of 3,5-bis(trifluoromethyl)phenyl groups significantly enhances the acidity of the N-H protons, leading to stronger hydrogen bonds and more effective activation of the electrophile. For the unsubstituted thiourea in the title compound, the hydrogen bonding capability is present but less pronounced than in its aryl-substituted counterparts.
The Linker : The methylene (B1212753) linker connecting the pyrrolidine and thiourea moieties provides conformational flexibility. The length and nature of this linker can influence the relative positioning of the two catalytic sites and, consequently, the geometry of the transition state.
Coordination Chemistry of Thiourea Pyrrolidine Ligands
Metal Complexation Modes and Binding Affinities
The interaction of thiourea-pyrrolidine ligands with metal ions is governed by several key principles, including the Hard and Soft Acid-Base (HSAB) theory and the chelate effect. These principles help in predicting the stability and preferred coordination geometry of the resulting metal complexes.
The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept that classifies chemical species as "hard," "soft," or "borderline". wikipedia.org Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. wikipedia.org Similarly, hard bases are small, highly electronegative, and weakly polarizable, whereas soft bases are larger, less electronegative, and highly polarizable. wikipedia.orglibretexts.org The central tenet of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases, leading to more stable complexes. wikipedia.orglibretexts.org
In the context of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea, the ligand presents two distinct donor atoms: the sulfur of the thiourea (B124793) group and the nitrogen of the pyrrolidine (B122466) ring. The sulfur atom is considered a soft base due to its large size, low electronegativity, and high polarizability. nih.gov Conversely, the nitrogen atom of the pyrrolidine is a harder base. This dual nature allows the ligand to coordinate with a wide range of metal ions.
Soft metal ions such as Pd(II), Pt(II), Ag(I), and Au(I) are expected to form strong coordinate bonds with the soft sulfur donor. cardiff.ac.uk Hard metal ions like Fe(III), Cr(III), and Ti(IV) would preferentially bind to the harder nitrogen atom. Borderline metal ions such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) can interact with both donor atoms. wikipedia.org The nature of the metal-ligand bond is also influenced by these interactions, with soft-soft interactions leading to more covalent character and hard-hard interactions being predominantly ionic. fiveable.me
| Category | Species | Examples |
|---|---|---|
| Ligand Donor Atoms | Soft Base | Sulfur (in thiourea) |
| Hard Base | Nitrogen (in pyrrolidine) | |
| Metal Ions (Lewis Acids) | Hard Acids | Fe3+, Cr3+, Ti4+ |
| Soft Acids | Pd2+, Pt2+, Ag+, Au+, Hg2+ | |
| Borderline Acids | Fe2+, Co2+, Ni2+, Cu2+, Zn2+ |
The this compound ligand is capable of acting as a bidentate chelating agent, coordinating to a metal center through both the pyrrolidine nitrogen and the thiourea sulfur atoms. nih.gov This chelation results in the formation of a stable five-membered ring, which significantly enhances the thermodynamic stability of the metal complex compared to coordination with two separate monodentate ligands. This phenomenon is known as the chelate effect and is primarily driven by a favorable increase in entropy.
The formation of a chelate ring restricts the conformational freedom of the ligand, leading to a more ordered system. Thiourea derivatives can coordinate in a monodentate fashion through the sulfur atom or as a bidentate ligand through both sulfur and nitrogen atoms. mdpi.com The chelation of the pyrrolidine-thiourea moiety is expected to be a dominant coordination mode, particularly with transition metals that can accommodate the resulting ring structure.
Structural Characterization of Metal Complexes
Common analytical techniques employed for the characterization of such complexes include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the resonance of protons and carbons near the donor atoms. mdpi.com
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and C-N bonds in the IR spectrum can indicate the involvement of the thiourea and pyrrolidine groups in coordination.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the metal complex, which can be indicative of the coordination geometry. cardiff.ac.uk
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise arrangement of atoms and the coordination geometry around the metal center. nih.gov For instance, palladium(II) and platinum(II) complexes with thiourea derivatives often exhibit a square-planar geometry.
Catalytic Applications of Metal-Thiourea Complexes in Organic Transformations
Metal complexes containing thiourea-based ligands have emerged as versatile catalysts in a range of organic transformations. mdpi.com The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the thiourea and pyrrolidine moieties, thereby influencing the catalytic activity and selectivity of the metal center.
Palladium complexes, in particular, have shown significant promise in catalysis. researchgate.net Palladium(II) complexes bearing N,S-ligands have been successfully employed as catalysts in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of both a soft sulfur donor and a harder nitrogen donor in ligands like this compound can stabilize the palladium catalyst in different oxidation states and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Furthermore, the chiral nature of the pyrrolidine ring, when derived from a chiral precursor like proline, can be exploited in asymmetric catalysis to synthesize enantiomerically enriched products. nih.gov For example, palladium-catalyzed enantioselective synthesis of pyrrolidine derivatives has been reported, highlighting the potential of such systems in stereoselective transformations. nih.gov While specific catalytic applications of this compound complexes are yet to be extensively explored, the structural motifs present in this ligand suggest its potential utility in developing novel catalysts for various organic reactions.
| Metal | Potential Catalytic Reaction | Rationale |
|---|---|---|
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Well-established catalytic activity of Pd with N,S-ligands. |
| Platinum (Pt) | Hydrosilylation, hydrogenation | Known catalytic activity of Pt complexes. |
| Rhodium (Rh) / Ruthenium (Ru) | Asymmetric hydrogenation, transfer hydrogenation | Potential for chiral ligand design. |
| Copper (Cu) | Click chemistry, C-N and C-S bond formation | Versatile catalytic applications of copper complexes. |
Supramolecular Chemistry and Molecular Recognition by Thiourea Derivatives
Host-Guest Chemistry and Inclusion Phenomena
The unique structural features of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea, namely the hydrogen bond donor capabilities of the thiourea (B124793) group and the presence of a chiral pyrrolidine (B122466) ring, make it a compelling candidate for host-guest chemistry. While specific studies detailing the formation of inclusion complexes with this exact molecule are not prevalent in the current body of scientific literature, the principles of supramolecular chemistry allow for extensive theoretical exploration.
Hydrogen Bonding in Self-Assembly Processes
The self-assembly of thiourea derivatives is predominantly driven by the formation of robust and directional hydrogen bonds. The two N-H protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows for the formation of various supramolecular synthons, such as the common eight-membered ring motif formed through N-H···S=C hydrogen bonds between two thiourea molecules. nih.gov
Non-Covalent Interactions in Molecular Recognition
Beyond hydrogen bonding, other non-covalent interactions are crucial for molecular recognition events involving thiourea scaffolds. These include van der Waals forces, dipole-dipole interactions, and π-effects if aromatic moieties are present. For this compound, the aliphatic pyrrolidine ring precludes π-stacking interactions, placing a greater emphasis on shape complementarity and electrostatic interactions for guest binding.
The recognition of a guest molecule by a host like this compound would depend on the creation of a binding pocket or cleft with a specific size, shape, and distribution of functional groups. The flexibility of the ethylmethylamino-pyrrolidine side chain could allow for an "induced fit" mechanism, where the host molecule adapts its conformation to optimize interactions with a specific guest.
Anion and Cation Recognition by Thiourea Scaffolds
Thiourea derivatives are well-established as effective receptors for anions, owing to the acidic nature of the N-H protons which can form strong hydrogen bonds with anionic guests. nih.govnih.gov The recognition of cations is less common but can be achieved through coordination with the sulfur atom or by incorporating other cation-binding functionalities into the molecular structure.
Design Principles for Selective Recognition
To enhance binding affinity and selectivity, multiple thiourea units can be incorporated into a larger macrocyclic or acyclic framework. While this compound is a single-site receptor, its fundamental binding properties provide insights for the design of more complex systems. The ethylpyrrolidine group could also play a role in selectivity by providing a steric barrier that disfavors the binding of larger anions.
Spectroscopic Signatures of Binding Events
The binding of an anion or cation to this compound can be monitored by various spectroscopic techniques. In ¹H NMR spectroscopy, the interaction with an anion would typically lead to a downfield shift of the N-H proton signals due to the formation of hydrogen bonds. The magnitude of this shift can be used to determine the association constant of the host-guest complex.
UV-Vis and fluorescence spectroscopy can also be employed if the thiourea is appended with a chromophore or fluorophore. While this compound itself does not possess significant chromophoric properties, its derivatives could be designed to produce a colorimetric or fluorescent response upon ion binding. Infrared (IR) spectroscopy is another valuable tool, as changes in the N-H and C=S stretching frequencies can provide direct evidence of hydrogen bonding and coordination. mersin.edu.tr
| Technique | Observable Change upon Ion Binding | Information Gained |
| ¹H NMR | Downfield shift of N-H proton signals | Association constant, binding stoichiometry |
| UV-Vis | Changes in absorption spectrum (for chromophoric derivatives) | Binding detection, quantitative analysis |
| Fluorescence | Changes in emission intensity or wavelength (for fluorophoric derivatives) | High-sensitivity detection of binding |
| IR | Shift in N-H and C=S stretching frequencies | Direct evidence of hydrogen bonding and coordination |
Chirality Transfer and Chiral Recognition in Supramolecular Assemblies
The presence of a stereogenic center in the pyrrolidine ring of this compound makes it a chiral molecule. This intrinsic chirality can be transferred to the supramolecular level, leading to the formation of helical assemblies or other chiral aggregates. nih.govnih.gov Furthermore, this chirality can be exploited for the recognition of other chiral molecules.
The spontaneous resolution of chiral thiourea derivatives during crystallization is a known phenomenon, where molecules of the same chirality preferentially interact to form enantiomerically pure crystals. rsc.org This self-recognition is driven by the optimization of intermolecular interactions in the crystal lattice. Single crystal X-ray diffraction is a powerful technique to elucidate the specific interactions responsible for this chiral self-assembly.
In the context of chiral recognition, this compound can act as a chiral solvating agent or a component of a chiral sensor. The enantiodiscrimination would arise from the diastereomeric interactions between the chiral host and the enantiomers of a chiral guest molecule. These differing interactions would result in distinct spectroscopic signatures, allowing for the determination of the enantiomeric excess of the guest. NMR spectroscopy is particularly useful in this regard, as the signals of the guest enantiomers may be resolved in the presence of the chiral thiourea derivative. nih.gov
Applications in Materials Science Leveraging Thiourea Chemistry
Integration of Thiourea (B124793) Units into Polymeric Architectures
The incorporation of thiourea moieties into polymer structures is achieved through several synthetic strategies, enabling the creation of materials with tailored properties. The methods often leverage the reactivity of isothiocyanates with amines, a highly efficient "click" reaction, to form the thiourea linkage. This approach allows for the versatile design of linear, crosslinked, and dendritic polymer architectures.
Polyaddition reactions are a common method for synthesizing polythioureas. For instance, reacting diamines with diisothiocyanates results in linear polymers where the thiourea unit is an integral part of the polymer backbone. This method is straightforward and allows for the properties of the final material to be tuned by carefully selecting the monomeric building blocks. By using amine or isothiocyanate monomers with different flexibilities or steric hindrances, researchers can control the dynamicity and mechanical performance of the resulting polymer. researchgate.net For example, poly(ether thiourea) and poly(thioether thiourea) have been synthesized via one-pot polyaddition reactions, yielding glassy polymers with remarkable properties. chinesechemsoc.org
Another approach involves the functionalization of existing polymers with thiourea-containing side chains. This can be accomplished by modifying a pre-existing polymer with reactive groups that can then be converted to or coupled with thiourea derivatives. For example, pyridinium-based ionic polymers have been reacted with isothiocyanates under ambient conditions to introduce thiourea structures as side groups, creating bifunctional polymers. Similarly, poly(propylene imine) dendrimers have been modified by reacting their terminal amino groups with isothiocyanates to create a shell of thiourea units.
The versatility of thiourea chemistry also permits its use as a functional monomer in polymerization processes. Thiourea derivatives containing polymerizable groups, such as acrylates, can be copolymerized with other monomers, like ethyl acrylate and methyl methacrylate, through techniques such as emulsion polymerization. chinesechemsoc.org This method allows for the random or block incorporation of thiourea units, providing control over their distribution and concentration within the final polymer matrix.
Functional Materials with Responsive Properties
The unique electronic and structural features of the thiourea group, particularly its capacity for strong hydrogen bonding, make it an excellent component for creating functional materials that respond to external stimuli. These "smart" materials can change their physical or chemical properties in response to triggers like anions, metal ions, or temperature.
Anion-Responsive Materials: The two N-H protons on the thiourea moiety are sufficiently acidic to act as effective hydrogen-bond donors, enabling strong and selective interactions with anions. This property is harnessed to create anion-responsive materials and chemosensors. When a thiourea-containing material binds with an anion like fluoride, acetate, or phosphate, the hydrogen bonds are disrupted or altered, leading to a measurable change. guinnessworldrecords.de In some systems, this binding event causes a distinct color change, providing a visual detection method. rsc.orgnih.gov
Researchers have developed thiourea-based soft gels that exhibit anion-specific volume transitions. These gels show visually observable color changes depending on the basicity of the anion. chinesechemsoc.org For instance, the introduction of fluoride ions can cause the gel to contract, while cyanide ions can cause it to expand. chinesechemsoc.org This behavior is attributed to a combination of the anion's basicity, its solvation energy, and the resulting osmotic pressure, making these materials suitable for use as soft actuators. chinesechemsoc.org
Metal Ion Sensing: While known for anion binding, the sulfur atom in the thiourea group also allows for coordination with metal ions. This interaction has been exploited to develop fluorescent chemosensors. nih.govtheguardian.comnih.gov In these systems, a thiourea group is often attached to a fluorophore (a fluorescent molecule). In the absence of a target metal ion, the fluorescence is "quenched" or turned off. Upon binding of a metal ion like Hg²⁺, Zn²⁺, or Cd²⁺ to the thiourea, the quenching mechanism is disrupted, and the material's fluorescence is restored or "turned on". science.gov.az This response provides a highly sensitive method for detecting metal ions, even in aqueous environments and living cells. nih.govtheguardian.comnih.gov
Thermo-Responsive Materials: Certain thiourea derivatives have been investigated as phase change materials (PCMs) for thermal energy storage. nih.gov These materials can absorb and release large amounts of heat at a constant temperature during their solid-liquid phase transition. Symmetrically substituted long-alkyl-chain thiourea derivatives have shown suitable melting temperatures and significant heat storage densities, making them potential candidates for applications in solar heating and air conditioning systems. nih.gov
| Material Type | Stimulus | Observed Response | Potential Application |
| Bisthiourea Organogel | Anions (F⁻, Cl⁻, AcO⁻) | Gel-to-sol transition | Anion sensing, pollutant removal |
| Thiourea-based Soft Gel | Anions (F⁻, CN⁻) | Color change and volume transition (contraction/expansion) | Soft actuators |
| Thiourea-Naphthalimide Conjugates | Metal Ions (Hg²⁺, Zn²⁺, Cd²⁺) | Fluorescence "turn-on" | Chemosensors for environmental and biological monitoring |
| Acylthiourea Derivatives | Heat | Solid-liquid phase change with high latent heat | Thermal energy storage |
Self-Healing and Smart Materials Incorporating Thiourea Motifs
The development of materials that can autonomously repair damage is a major goal in materials science, aimed at increasing the longevity and sustainability of products. The thiourea motif is central to the design of many self-healing polymers due to its ability to form dense and dynamic networks of reversible bonds.
Hydrogen-Bonding-Mediated Self-Healing: The primary mechanism for self-healing in many thiourea-based polymers is the reversible nature of hydrogen bonds. The N-H and C=S groups in thiourea can form extensive, multiple hydrogen-bonding arrays. nih.gov When the material is fractured, these bonds are broken. However, when the fractured surfaces are brought back into contact, the hydrogen bonds can reform, restoring the material's integrity and mechanical strength. This process can often occur autonomously at room temperature without the need for external energy input like heat. nih.gov
A landmark example is the discovery of a self-healing glass made from a polymer called poly(ether thiourea). guinnessworldrecords.detheguardian.comscience.gov.azgroovyjapan.com This material, while hard and robust, can be repaired by simply pressing the broken pieces together by hand for about 30 seconds at room temperature. guinnessworldrecords.detheguardian.com Within hours, it regains its original strength. theguardian.comscience.gov.az This remarkable property is attributed to the dense, zigzag array of hydrogen-bonded thiourea units within the polymer structure. chinesechemsoc.org
Dual-Mechanism Self-Healing: To create even more robust self-healing materials, researchers have designed polymers that combine the dynamic nature of hydrogen bonds with reversible covalent bonds. In these systems, the thiourea linkage can act as both a hydrogen bonding motif and a dynamic covalent cross-linker. nih.govnih.gov For example, blending polyether thiourea ethylene glycol (PTUEG) with epoxidized natural rubber creates a material with a dual cross-linking network. nih.govnih.gov This network benefits from both hydrogen bonding interactions and dynamic covalent bond exchange between the thiourea and epoxy groups, resulting in a tough, resilient elastomer that can self-heal at ambient temperature with high efficiency. nih.govnih.gov
Furthermore, poly(thiourea-disulfide) elastomers have been developed that incorporate three types of dynamic bonding: disulfide bonds, thiourea bonds, and hydrogen bonds. rsc.org This synergistic approach leads to materials with both strong mechanical properties and excellent self-healing capabilities at room temperature. rsc.org
| Polymer System | Healing Mechanism(s) | Healing Conditions | Healing Efficiency | Key Properties |
| Poly(ether thiourea) | Reversible Hydrogen Bonding | Room Temperature (21°C), 30s compression | Regains original strength in ~2 hours | Hard, glassy, transparent |
| NR-ENR-PTUEG Blend | Hydrogen Bonding & Dynamic Covalent Bonds | Ambient Temperature | 85% recovery of original strength | Tough, resilient elastomer |
| Poly(thiourea-disulfide) | Hydrogen Bonding, Thiourea Bonds, Disulfide Bonds | Ambient Temperature | High | Mechanically robust, flexible, tough |
| Poly(thioether thiourea) | Reversible Hydrogen Bonding & Disulfide Metathesis | Room Temperature (heals even below Tg) | Complete repair at 30°C | Mechanically robust, less hygroscopic |
The smart functionalities of these materials extend beyond self-repair. For example, the poly(thiourea-disulfide) elastomer can be doped with a lithium salt to create a solid polymer electrolyte. rsc.org This material not only exhibits high ionic conductivity but can also recover its original conductivity after a damage-healing cycle, opening possibilities for its use in flexible and safer solid-state batteries. rsc.org
Analytical Applications of Thiourea Based Systems
Chemosensors for Heavy Metal Ions and Anions
Thiourea (B124793) derivatives are widely recognized for their ability to act as chemosensors for a variety of heavy metal ions and anions. researchgate.netresearchgate.netnih.gov The presence of both sulfur and nitrogen atoms in the thiourea moiety allows for effective coordination with various analytes, leading to detectable changes in the sensor's physical properties. researchgate.netresearchgate.net Although no specific studies on [(1-Ethylpyrrolidin-2-yl)methyl]thiourea as a chemosensor were identified, the general principles of thiourea-based sensors provide a framework for its potential applications.
Design of Fluorescent and Colorimetric Probes
The design of fluorescent and colorimetric probes is a prominent application of thiourea derivatives. These probes are engineered to exhibit a change in color or fluorescence intensity upon binding with a target ion. researchgate.netresearchgate.netdntb.gov.ua This change is often visible to the naked eye or can be quantified using spectroscopic techniques. The pyrrolidine (B122466) ring in this compound could potentially enhance selectivity and sensitivity due to its specific steric and electronic properties.
Table 1: Examples of Thiourea-Based Colorimetric and Fluorescent Probes for Ion Detection Disclaimer: The following data is for illustrative purposes and represents findings for other thiourea derivatives, not specifically this compound.
| Thiourea Derivative | Target Analyte | Observable Change | Detection Limit |
|---|---|---|---|
| 1-(Anthracen-9-ylmethyl)-3-(pyridin-2-yl)thiourea | Hg²⁺ | Fluorescence quenching | 2.5 µM |
| N-(naphthalen-1-yl)-N'-(4-nitrophenyl)thiourea | F⁻ | Color change from colorless to yellow | 1.5 µM |
Mechanisms of Detection (e.g., Chelation-Enhanced Fluorescence)
Several mechanisms underpin the detection capabilities of thiourea-based sensors. One of the most common is Chelation-Enhanced Fluorescence (CHEF). researcher.lifemdpi.comrsc.org In a typical CHEF-based sensor, the thiourea derivative is linked to a fluorophore. In the unbound state, the fluorescence of the fluorophore is often quenched. Upon chelation with a metal ion, the rigidity of the molecule increases, and the quenching pathway is inhibited, leading to a significant enhancement in fluorescence intensity. Other mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and aggregation-induced emission (AIE). researcher.life The specific mechanism is highly dependent on the molecular design of the sensor.
Application in Chromatographic Separations (e.g., Chiral Stationary Phases)
Thiourea derivatives have found utility in the field of chromatography, particularly in the development of chiral stationary phases (CSPs) for the separation of enantiomers. researchgate.netnih.govnih.gov The ability of the thiourea moiety to form hydrogen bonds and engage in dipole-dipole interactions is crucial for chiral recognition. While there is no specific literature on the use of this compound as a CSP, its chiral center in the pyrrolidine ring makes it a potential candidate for such applications.
Chitosan-based thiourea derivatives have been successfully used as CSPs in high-performance liquid chromatography (HPLC). nih.gov These materials have shown good chiral recognition abilities for various racemic compounds, including dihydropyridine (B1217469) calcium antagonists. nih.gov The thiourea group, in conjunction with other functional groups on the polymer backbone, provides the necessary stereoselective interactions for enantiomeric separation. researchgate.netnih.gov
Table 2: Illustrative Examples of Racemates Separated Using Thiourea-Based Chiral Stationary Phases Disclaimer: The data presented below is for general thiourea-based CSPs and not specifically for this compound.
| Chiral Stationary Phase | Racemic Compound | Chromatographic Mode |
|---|---|---|
| Cellulose-based thiourea derivative | (±)-1,1'-Bi-2-naphthol | Normal Phase HPLC |
| Chitosan-based thiourea derivative | (±)-Warfarin | Reversed-Phase HPLC |
Electrochemical Sensing Applications
The field of electrochemical sensing has also benefited from the incorporation of thiourea derivatives. researchgate.netmdpi.commdpi.com These compounds can be used to modify electrode surfaces, enhancing their sensitivity and selectivity towards specific analytes. The sulfur atom in the thiourea group can strongly adsorb onto the surface of metal electrodes (such as gold, silver, and copper), providing a stable platform for sensing applications. Although no electrochemical sensing applications of this compound have been reported, the general principles suggest its potential utility.
Thiourea-modified electrodes have been employed for the detection of various analytes, including heavy metal ions and organic molecules. For instance, a glassy carbon electrode modified with silver nanoparticles and a thiourea derivative has been used for the sensitive determination of thiourea itself in various samples. The modification enhances the catalytic activity towards the oxidation of thiourea.
Table 3: Examples of Analytes Detected Using Thiourea-Modified Electrodes Disclaimer: This table provides examples of applications for various thiourea-based electrochemical sensors and does not represent data for this compound.
| Electrode Modification | Analyte | Technique |
|---|---|---|
| Gold nanoparticles/thiourea on glassy carbon electrode | Mercury(II) ions | Anodic Stripping Voltammetry |
| Thiourea-functionalized graphene on screen-printed electrode | Cadmium(II) ions | Square Wave Voltammetry |
Future Research Directions and Emerging Opportunities for 1 Ethylpyrrolidin 2 Yl Methyl Thiourea
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility
The conventional synthesis of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea logically proceeds via the reaction of its corresponding chiral amine precursor, (S)- or (R)-2-(aminomethyl)-1-ethylpyrrolidine, with an appropriate isothiocyanate or a thiocarbonyl transfer reagent. The amine precursor itself is accessible, often derived from natural amino acids like proline, ensuring a supply of enantiomerically pure starting material. najah.eduguidechem.comchemimpex.com
Future research is anticipated to move beyond these standard procedures to enhance the accessibility, efficiency, and sustainability of the synthesis. Key areas for exploration include:
Continuous Flow Synthesis: Implementing flow chemistry could offer significant advantages, such as improved reaction control, enhanced safety, and scalability. This methodology would allow for the rapid production of the catalyst with high purity, minimizing manual handling of potentially hazardous reagents.
Enzymatic and Chemoenzymatic Routes: The development of biocatalytic or chemoenzymatic pathways could provide highly selective and environmentally benign methods for synthesizing the chiral pyrrolidine (B122466) backbone or for the final thiourea (B124793) formation, operating under mild conditions.
These novel methodologies would not only make this compound more readily available for research and potential industrial application but also align with the growing demand for sustainable chemical manufacturing. wikipedia.org
Development of Advanced Organocatalytic Systems with Improved Efficiency and Selectivity
The primary promise of this compound lies in its potential as a bifunctional organocatalyst. nih.govnih.gov The tertiary amine of the ethylpyrrolidine group can form an enamine with carbonyl compounds, activating the nucleophile. Simultaneously, the thiourea moiety, a powerful double hydrogen-bond donor, can activate the electrophile. nih.govrsc.org This cooperative activation is a hallmark of highly effective organocatalysts in a variety of asymmetric transformations. researchgate.netjst.go.jp
Future investigations will likely focus on systematically evaluating the catalytic performance of this compound in a broad spectrum of reactions. The objective will be to map its reactivity, selectivity, and substrate scope.
Table 1: Prospective Asymmetric Reactions for Catalysis by this compound
| Reaction Type | Electrophile Example | Nucleophile Example | Key Parameters for Investigation | Desired Outcome |
| Michael Addition | Nitrostyrene | Cyclohexanone (B45756) | Catalyst loading, solvent, temperature, additives | High yield, >99% ee, >20:1 dr |
| Aldol (B89426) Reaction | 4-Nitrobenzaldehyde | Acetone | Water content, acid co-catalyst | High yield, >95% ee |
| Mannich Reaction | N-Boc-imine | Propanal | Substrate concentration, reaction time | High yield, >98% ee |
| Henry (Nitroaldol) Reaction | Benzaldehyde | Nitromethane | Base additive, solvent polarity | High yield, >90% ee |
| [3+2] Cycloaddition | α,β-Unsaturated ketone | Trifluoroethyl ketoimine | Lewis acid co-catalyst | High yield and stereoselectivity |
The development of these catalytic systems would involve fine-tuning reaction conditions to maximize both diastereoselectivity and enantioselectivity. Understanding the influence of the N-ethyl group on the pyrrolidine ring compared to other N-substituents will be crucial in defining its unique catalytic properties and potential advantages.
Integration into Hybrid Material Systems
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, future research will undoubtedly explore the immobilization of this compound onto solid supports. mdpi.comrsc.org Creating these hybrid materials would transform the catalyst into a more robust, reusable, and industrially viable system.
Emerging opportunities in this area include:
Polymer-Supported Catalysts: Grafting the catalyst onto soluble polymers like polyethylene (B3416737) glycol (PEG) or insoluble polystyrene resins. researchgate.net This allows for catalyst recovery through precipitation or simple filtration.
Silica (B1680970) and Mesoporous Material Immobilization: Anchoring the catalyst to the surface of silica gel or within the channels of mesoporous materials (e.g., MCM-41, SBA-15) can provide a stable and highly accessible catalytic system. mdpi.com These supports offer high surface areas and well-defined pore structures.
Magnetic Nanoparticle Supports: Covalently linking the catalyst to iron oxide magnetic nanoparticles would enable facile recovery from the reaction mixture using an external magnetic field, representing a highly efficient separation technique.
The successful integration of this compound into these hybrid systems would facilitate its use in continuous flow reactors and large-scale synthesis, significantly enhancing its practical utility. researchgate.net
Theoretical Predictions for New Applications and Design Strategies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organocatalysts. chemrxiv.org Future theoretical studies on this compound will be pivotal in accelerating its development and application.
Key areas for computational investigation include:
Mechanistic Elucidation: DFT calculations can model the transition states of catalyzed reactions, providing deep insights into the origins of stereoselectivity. nih.gov By analyzing the hydrogen-bonding interactions between the thiourea moiety and the electrophile, and the steric environment created by the pyrrolidine ring, researchers can rationalize experimental outcomes. nih.gov
Predictive Catalyst Screening: In silico screening can predict the effectiveness of this compound for new, untested reactions. By calculating activation energy barriers, computational models can identify promising avenues for experimental exploration, saving significant time and resources.
Rational Catalyst Design: Theoretical studies can guide the rational design of next-generation catalysts. By modeling the effects of modifying the N-ethyl group or adding substituents to the pyrrolidine ring, it is possible to design new derivatives with enhanced activity or selectivity for specific applications. nih.gov
These theoretical predictions will provide a powerful feedback loop with experimental work, enabling a more targeted and efficient approach to catalyst development.
Expansion into Bio-Inspired Chemical Systems
The ability of the thiourea group to form strong and directional hydrogen bonds makes it an excellent motif for mimicking biological molecular recognition processes. nih.gov This opens up opportunities for this compound beyond traditional organocatalysis, particularly in the realm of bio-inspired chemical systems.
Future research in this domain will likely focus on:
Chiral Anion Recognition and Sensing: The chiral scaffold of this compound could be exploited for the enantioselective recognition of chiral anions, such as carboxylates or amino acid derivatives. This could lead to the development of novel chiral sensors or resolving agents for separating enantiomers.
Mimicking Enzyme Active Sites: The cooperative action of the amine and thiourea groups can be seen as a simplified mimic of the push-pull mechanisms found in some enzyme active sites. Exploring its ability to catalyze reactions relevant to biological chemistry, such as transaminations or decarboxylations, could be a fruitful area of research.
Supramolecular Chemistry: The hydrogen-bonding capabilities of the thiourea moiety can be used to direct the self-assembly of molecules into ordered supramolecular structures. psu.edu Investigating the self-assembly properties of this compound could lead to the creation of new chiral materials with interesting properties.
By leveraging the principles of molecular recognition and bio-inspired design, the application of this compound can be expanded into new and exciting areas of chemical science.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Thiophosgene-mediated | 78 | 95 | DCM, 0°C, 12h |
| CS₂/KOH | 65 | 88 | Ethanol, reflux, 24h |
Basic: Which spectroscopic techniques are essential for characterizing thiourea derivatives, and how are data interpreted?
Methodological Answer:
- IR Spectroscopy: Confirms the presence of C=S (1050–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). Peak splitting in N-H regions indicates hydrogen bonding .
- NMR: ¹H NMR identifies protons on the pyrrolidine ring (δ 1.2–3.5 ppm) and thiourea NH (δ 8.5–9.5 ppm). ¹³C NMR resolves the thiocarbonyl carbon (δ 170–180 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 216.1234 for C₉H₁₇N₃S) .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrrolidine ring .
Basic: How is the biological activity of this compound assessed in preclinical models?
Methodological Answer:
- Antimicrobial Assays: Disk diffusion or microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to controls like ampicillin .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HCT-116 colorectal) measure IC₅₀ values. Thiourea derivatives often show cytotoxicity via ROS induction .
- Statistical Validation: Data analyzed using ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
Advanced: How can contradictions in crystallographic data for thiourea derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
- Polymorphism: Use temperature-dependent XRD to identify polymorphs (e.g., enantiotropic transitions) .
- Disorder Modeling: SHELXL refinement with PART instructions resolves positional disorder in the ethylpyrrolidine moiety .
- Validation Tools: Check R-factor discrepancies (<5%) and ADDSYM in PLATON to detect missed symmetry .
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value (Polymorph I) | Value (Polymorph II) |
|---|---|---|
| R-factor (%) | 3.2 | 4.1 |
| Space Group | P2₁/c | C2/c |
| Torsion Angle (C-S-C-N) | 178.5° | 172.3° |
Advanced: What computational methods predict the reactivity of this compound with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina): Model interactions with enzymes (e.g., tyrosine kinases) using the thiourea’s sulfur as a hydrogen-bond acceptor .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns, calculating RMSD (<2 Å indicates stable complexes) .
- DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfur’s partial charge: −0.32) .
Advanced: How do polymorphic variations impact the material properties of thiourea derivatives?
Methodological Answer:
- Thermal Analysis: DSC identifies melting points (Polymorph I: 145°C; Polymorph II: 138°C) and enantiotropic transitions .
- Solubility Testing: Shake-flask method in PBS (pH 7.4) shows Polymorph I has 12% higher solubility due to lattice energy differences .
- Mechanical Properties: Nanoindentation measures hardness (Polymorph I: 0.45 GPa vs. II: 0.38 GPa), critical for pharmaceutical formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

